molecular formula C10H18O6 B1670632 (+)-Diisopropyl L-tartrate CAS No. 2217-15-4

(+)-Diisopropyl L-tartrate

Cat. No. B1670632
CAS RN: 2217-15-4
M. Wt: 234.25 g/mol
InChI Key: XEBCWEDRGPSHQH-UHFFFAOYSA-N
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Description

(+)-Diisopropyl L-tartrate is a derivative of L-tartrate, which is a salt-like adduct formed with L-tartaric acid . L-tartrate is known to induce the transcription of genes involved in its utilization . It is also used as a chiral reagent in various chemical reactions .

Scientific Research Applications

  • Aging and Cognitive Function

    • L-carnitine supplementation significantly increased muscle mass, improved physical effort tolerance, and cognitive function in centenarians .
  • Infectious Diseases

    • L-carnitine tartrate has immunomodulatory effects that might influence the management of infectious diseases .
  • Energy Production

    • L-carnitine is a fat metabolizer and energy producer .
    • It plays a crucial role in the transport of long-chain fatty acids into the mitochondrial matrix for their conversion into energy, via the β-oxidation process .
    • It also regulates pyruvate dehydrogenase activity by reacting with acetyl-CoA and maintaining the acetyl-CoA/CoA ratio in the cell .
  • Hair Growth

    • L-carnitine can support hair growth .
    • In a study, L-carnitine was able to increase hair shaft elongation and prolong the growth .
    • Hair follicles require proper metabolism, sufficient energy, and flow of nutrients, all of which L-carnitine provides .
  • Cardiovascular Health

    • L-carnitine is a cardiovascular booster .
    • It has been shown to mitigate the dysregulation of an aging immune system .
    • L-carnitine supplementation results in several improvements in health outcomes, which may influence susceptibility to viral infection .
  • Weight Management

    • L-carnitine is often used as a dietary supplement for weight management .
    • It helps the body produce energy by utilizing the body’s fat stores .
    • This can aid in weight loss and also improve exercise performance .
  • Heart Health

    • L-carnitine has been used to treat heart conditions .
    • It can help reduce symptoms of angina and improve the ability of those with angina to exercise without chest pain or discomfort .
    • Some studies have suggested that L-carnitine can improve heart function and exercise performance in people with heart failure .
  • Kidney Treatment

    • The kidneys produce carnitine so when someone is affected by kidney disease, they may have lower levels of this essential compound .
    • Therefore, L-carnitine is used as a supplement for people undergoing dialysis due to kidney disease .
  • Male Infertility

    • For men with low sperm count, L-carnitine has been suggested as a potential treatment .
    • It can help improve both sperm count and quality of sperm .
  • Type 2 Diabetes

    • People with type 2 diabetes who take L-carnitine, show improvements in blood sugar levels and lipid profiles .
  • Immune System and Aging

    • L-carnitine supplementation can support the immune system and the process of aging .
    • It can improve the quality of life of the elderly by reducing fatigue and increasing muscle mass .

properties

IUPAC Name

dipropan-2-yl (2R,3R)-2,3-dihydroxybutanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O6/c1-5(2)15-9(13)7(11)8(12)10(14)16-6(3)4/h5-8,11-12H,1-4H3/t7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEBCWEDRGPSHQH-HTQZYQBOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C(C(C(=O)OC(C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC(=O)[C@@H]([C@H](C(=O)OC(C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401030983
Record name Butanedioic acid, 2,3-dihydroxy- (2R,3R)-, 1,4-bis(1-methylethyl) ester
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(+)-Diisopropyl L-tartrate

CAS RN

2217-15-4, 58167-01-4
Record name Diisopropyl tartrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2217-15-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diisopropyl tartrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002217154
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butanedioic acid, 2,3-dihydroxy-, bis(1-methylethyl) ester, (R,R)-(+/-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058167014
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butanedioic acid, 2,3-dihydroxy- (2R,3R)-, 1,4-bis(1-methylethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401030983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diisopropyl tartrate
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name Diisopropyl L-tartrate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
319
Citations
H Fujii, N Watanabe, M Hayashi… - Synthetic …, 1994 - Taylor & Francis
Carbon-Carbon Bond Forming Reaction of Diketene with Benzaldehyde Catalyzed by Aluminum Alkoxides and Its Application to Asymmet Page 1 SYNTHETIC …
Number of citations: 3 www.tandfonline.com
M Isoda, K Sato, Y Tokura, A Tarui… - Chemical and …, 2014 - jstage.jst.go.jp
An asymmetric reductive aldol-type reaction of α, β-unsaturated esters with carbonyl compounds using Rh catalyst and Et 2 Zn was investigated. A chiral zinc complex from α, β-…
Number of citations: 9 www.jstage.jst.go.jp
T Hirano, S Masuda, S Nasu, K Ute… - Journal of Polymer …, 2009 - Wiley Online Library
… Radical polymerization of N,N-dimethylacrylamide (DMAAm) was investigated in the presence of tartrates, such as diethyl L-tartrate, diisopropyl L-tartrate, and di-n-butyl L-tartrate, in …
Number of citations: 29 onlinelibrary.wiley.com
M Fadhli, I Khedher, JM Fraile - Comptes Rendus Chimie, 2017 - Elsevier
… Chiral Ti–MCM-41 and Ta–MCM-41 catalysts have been prepared by grafting of Ti(O i Pr) 4 and Ta(OEt) 5 and the modification with R-(+)-diethyl l-tartrate or R-(+)-diisopropyl l-tartrate. …
Number of citations: 8 www.sciencedirect.com
M Fadhli, I Khedher, JM Fraile - Journal of Molecular Catalysis A: Chemical, 2015 - Elsevier
… These solids have been modified with two chiral ligands: R-(+)-diethyl l-tartrate (DET) and R-(+)-diisopropyl l-tartrate (DIPT). The formation of the chiral tantalum species and their …
Number of citations: 14 www.sciencedirect.com
J Pietruszka, M Widenmeyer - Synlett, 1997 - thieme-connect.com
… The key step is the cyclopropanation of alkenyl boronic esters derived from (+)-diisopropyl L-tartrate and alkenyl boronic acids. It has been found that best yields could be obtained …
Number of citations: 34 www.thieme-connect.com
R Wang, D Sun, C Wang, L Liu, F Li, Z Tan - Separation and Purification …, 2019 - Elsevier
… The chiral selectors of (+)-Diisopropyl L-tartrate (DIPT) and Hydroxylpropyl-β-cyclodextrin (HP-β-CD) were added to the hydrophobic phase and the hydrophilic phase, respectively. The …
Number of citations: 36 www.sciencedirect.com
BA Stradi, JP Kohn, MA Stadtherr… - The Journal of …, 1998 - Elsevier
… For the diisopropyl L-tartrate, only, this method did not yield a reasonable value for w. Thus, the acentric factor for diisopropyl L-tartrate and the binary interaction parameter, k,, for diiso…
Number of citations: 50 www.sciencedirect.com
Y Kuroda, Y Kato, M Ito, J Hasegawa… - Journal of the American …, 1994 - ACS Publications
… in Figure 1, where diisopropyl L-tartrate was employed as the … NMR spectra (500 MHz) of diisopropyl L-tartrate in the … , [diisopropyl L-tartrate] = 3 X 10~3M) (a) at 23.8 C, (b)at -50 C,(c…
Number of citations: 17 pubs.acs.org
Y Matsuura, T Yamasaki, Y Watanabe… - Tetrahedron: Asymmetry, 2007 - Elsevier
… The chiral Lewis acid prepared from TiCl 4 and diisopropyl l-tartrate successfully induced chirality in the addition of silylphosphine to several aldehydes, to give the corresponding α-…
Number of citations: 10 www.sciencedirect.com

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